molecular formula C19H15NO6S2 B2435693 4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid CAS No. 853903-79-4

4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid

Cat. No.: B2435693
CAS No.: 853903-79-4
M. Wt: 417.45
InChI Key: VXWSJVBUVZMLEU-PXNMLYILSA-N
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Description

4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C19H15NO6S2 and its molecular weight is 417.45. The purity is usually 95%.
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Properties

IUPAC Name

4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6S2/c1-25-12-4-6-15(26-2)10(7-12)8-16-17(22)20(19(27)28-16)11-3-5-13(18(23)24)14(21)9-11/h3-9,21H,1-2H3,(H,23,24)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSJVBUVZMLEU-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid (CAS No. 1119833-26-9) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC15H15NO5S2
Molecular Weight353.41 g/mol
Melting PointNot specified
SolubilityNot specified

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. A study demonstrated that compounds with similar structures effectively scavenged free radicals in vitro, suggesting potential applications in preventing oxidative damage in various diseases .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which play a pivotal role in inflammatory responses. This effect was attributed to the modulation of NF-kB signaling pathways .

Antimicrobial Activity

Preliminary studies have indicated that this thiazolidine derivative possesses antimicrobial properties against various bacterial strains. In particular, it demonstrated effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

  • In Vivo Studies : In a model of induced oxidative stress in rats, administration of the compound resulted in a significant reduction in lipid peroxidation levels and an increase in antioxidant enzyme activities compared to control groups .
  • Cell Culture Experiments : When tested on human cell lines, the compound inhibited cell proliferation in a dose-dependent manner, particularly in cancer cell lines, indicating potential anticancer activity .
  • Mechanistic Insights : The compound's mechanism involves the modulation of apoptotic pathways and cell cycle regulation, leading to increased apoptosis in malignant cells while sparing normal cells .

Future Directions

Given its diverse biological activities, further research is warranted to explore:

  • Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for evaluating its safety and efficacy.
  • Clinical Trials : Initiating clinical trials to assess therapeutic potential in humans for conditions like cancer and inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.

Scientific Research Applications

The compound 4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a complex organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Molecular Formula

C17H18N2O5SC_{17}H_{18}N_2O_5S

Molecular Weight

338.40 g mol338.40\text{ g mol}

Pharmacological Studies

The compound exhibits potential as an anti-inflammatory and anticancer agent. Its ability to inhibit key enzymes involved in inflammatory pathways makes it a candidate for drug development.

Case Study: Anti-inflammatory Activity

A study evaluated the compound's effectiveness as a 5-lipoxygenase (5-LOX) inhibitor using molecular docking techniques. The results indicated strong binding affinity, suggesting that further optimization could yield potent anti-inflammatory drugs .

Antioxidant Properties

The hydroxybenzoic acid component contributes to the compound's antioxidant capabilities, which can protect cells from oxidative stress.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound25
Standard Antioxidant (Ascorbic Acid)15

Anticancer Research

Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.

Case Study: Cytotoxicity Assessment

In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as a therapeutic agent .

Synthetic Methodologies

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Formation of thiazolidinone derivatives through condensation of thioketones and aldehydes.
  • Functionalization : Introduction of substituents to enhance biological activity.

Chemical Reactions Analysis

Formation of the Thiazolidinone Core

  • Starting Materials : A thiosemicarbazone or similar sulfur-containing precursor reacts with an aldehyde (2,5-dimethoxybenzaldehyde in this case).

  • Reaction Conditions : Acidic medium (e.g., HCl) with heating to facilitate cyclization.

  • Mechanism : The aldehyde undergoes nucleophilic attack by the thiosemicarbazone’s sulfur, forming a Schiff base intermediate. Subsequent cyclization yields the thiazolidinone ring .

Structural and Functional Group Reactivity

The compound’s functional groups enable diverse reactivity:

Functional Group Reactivity Example Reactions
Thiazolidinone Ring Susceptible to ring-opening under basic conditions (e.g., hydrolysis).Nucleophilic attack by amines or hydroxyl groups.
Methylidene Group (Z) Stereoselective reactivity; undergoes isomerization under UV light or heat .Electrocyclic rearrangements or addition reactions.
2-Sulfanylidene (S) Acts as a leaving group; participates in substitution or elimination.Replacement with oxygen or nitrogen nucleophiles.
2-Hydroxybenzoic Acid Acidic hydroxyl group enables esterification or amidation .Reaction with alcohols/amines to form esters/amides.

Analytical and Stability Considerations

Property Value Relevance
Molecular FormulaC₂₀H₁₆N₂O₆S (inferred from analogs) Determines solubility, stability, and reactivity.
Melting Point Likely high due to aromaticity and intermolecular hydrogen bonding.Affects purification and formulation processes.
pKa Acidic hydroxyl group (~5–6); thiazolidinone NH (~8–9).Influences solubility in aqueous media.

Bioconjugation

The 2-hydroxybenzoic acid moiety allows:

  • Esterification : Reaction with alcohols (e.g., ethanol) to improve lipophilicity.

  • Amidation : Coupling with amines (e.g., lysine) for targeted delivery .

Ring Expansion/Contraction

  • Thiazolidinone-to-Thiazole Conversion : Acid-catalyzed elimination of the ring oxygen.

  • Cross-Coupling : Palladium-mediated reactions to introduce heterocyclic substituents .

Q & A

Basic: What synthetic methodologies are recommended for preparing this thiazolidinone derivative, and how can structural integrity be confirmed?

Answer:
The compound can be synthesized via a multi-step approach involving:

Condensation : React thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–4 hours) to form the thiazolidinone core .

Knoevenagel Reaction : Introduce the (2,5-dimethoxyphenyl)methylidene group via aldehyde/ketone condensation, optimized with sodium acetate as a base .
Structural Confirmation :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and Z-configuration (e.g., vinyl proton coupling constants ~12–14 Hz for Z-isomers) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Basic: How should researchers handle this compound to ensure stability during experiments?

Answer:

  • pH Sensitivity : Stable at neutral pH (6.5–7.5) but hydrolyzes under basic conditions (>pH 8). Use phosphate-buffered saline (PBS) for biological assays .
  • Storage : Store in amber vials at –20°C to prevent photodegradation of the thioxo group. Purity should be confirmed via HPLC (>95%) before use .

Basic: What spectroscopic techniques are critical for characterizing its solid-state structure?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the Z-configuration of the methylidene group and planarity of the thiazolidinone ring .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm1 ^{-1 }, C=S at ~1250 cm1 ^{-1 }) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

Answer:

  • Modification Strategies :
    • Substituent Variation : Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., –Cl) to enhance antimicrobial activity .
    • Chain Elongation : Introduce hexanoic acid moieties to improve bioavailability .
  • Assay Design : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays, comparing with control derivatives like pyrazole-thiazolidinone hybrids .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Source Analysis : Compare assay conditions (e.g., pH, solvent DMSO concentration) that may alter solubility and activity .

  • Structural Validation : Reconfirm stereochemistry (e.g., Z/E isomer ratios via 1H^1H-NMR) if discrepancies arise in IC50_{50} values .

  • Table: Key Bioactivity Variations

    Derivative SubstituentReported ActivityLikely Cause of Discrepancy
    4-MethoxyphenylAnticancer (IC50_{50} = 8 µM)Higher lipophilicity vs. 2,5-dimethoxy analog
    4-ChlorophenylAntimicrobial (MIC = 2 µg/mL)Enhanced electrophilicity of thiazolidinone core

Advanced: What in silico approaches are suitable for predicting its mechanism of action?

Answer:

  • Molecular Docking : Target enzymes like COX-2 (PDB: 3LN1) or PPAR-γ (PDB: 2PRG) to model interactions with the thiazolidinone and benzoic acid groups .
  • ADMET Prediction : Use SwissADME to assess permeability (e.g., logP ~3.5) and potential hepatotoxicity from the sulfanylidene moiety .

Advanced: How can researchers optimize reaction yields during scale-up synthesis?

Answer:

  • Solvent Optimization : Replace DMF with ethanol-water mixtures to reduce viscosity and improve stirring efficiency .
  • Catalyst Screening : Test piperidine vs. triethylamine for Knoevenagel condensation; yields increase by 15–20% with piperidine .

Basic: What are the recommended assays for evaluating its antioxidant potential?

Answer:

  • DPPH Radical Scavenging : Prepare 0.1 mM compound in methanol and measure absorbance at 517 nm after 30 minutes .
  • FRAP Assay : Compare Fe3+^{3+}-TPTZ reduction rates against ascorbic acid standards .

Advanced: How does the Z-configuration of the methylidene group influence bioactivity?

Answer:

  • Steric Effects : The Z-isomer’s planar structure enhances π-π stacking with enzyme active sites (e.g., COX-2), increasing anti-inflammatory potency by 3-fold vs. E-isomers .
  • Validation : Assign configuration via NOESY (nuclear Overhauser effect between methylidene proton and thiazolidinone carbonyl) .

Advanced: What strategies mitigate toxicity issues in preclinical studies?

Answer:

  • Prodrug Design : Mask the 2-hydroxybenzoic acid group as an ethyl ester to reduce renal toxicity .
  • Metabolic Profiling : Use LC-MS/MS to identify glutathione adducts formed via thiol-reactive intermediates .

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